[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone;oxalic acid
Description
[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrrolidine ring, and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.C2H2O4/c1-2-23-18-8-4-3-7-17(18)15-20-13-9-16(10-14-20)19(22)21-11-5-6-12-21;3-1(4)2(5)6/h3-4,7-8,16H,2,5-6,9-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSSJPHALNUPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone;oxalic acid typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine intermediates. These intermediates are then coupled with the ethoxyphenyl group through a series of reactions, including nucleophilic substitution and condensation reactions. The final step involves the formation of the oxalic acid salt, which is achieved by reacting the free base with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the following steps:
- Preparation of intermediates in separate reactors.
- Coupling reactions in a central reactor.
- Purification and crystallization of the final product.
- Formation of the oxalic acid salt.
Chemical Reactions Analysis
Types of Reactions
[1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone;oxalic acid is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inducing conformational changes that result in altered biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
- [1-[(2-Chlorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
- [1-[(2-Fluorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone
Uniqueness
Compared to similar compounds, [1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone;oxalic acid exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
